molecular formula C6H10ClN3O2S B021676 4-hydrazinylbenzenesulfonamide Hydrochloride CAS No. 17852-52-7

4-hydrazinylbenzenesulfonamide Hydrochloride

Cat. No.: B021676
CAS No.: 17852-52-7
M. Wt: 223.68 g/mol
InChI Key: IKEURONJLPUALY-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7) is a sulfonamide derivative characterized by a hydrazine group (-NH-NH2) attached to a benzene ring substituted with a sulfonamide (-SO2NH2) moiety. Its hydrochloride salt form enhances solubility and stability in aqueous solutions, making it a valuable intermediate in pharmaceutical synthesis .

Preparation Methods

Diazotization-Reduction Pathway

The most widely documented method for synthesizing 4-hydrazinylbenzenesulfonamide hydrochloride involves a two-step diazotization-reduction sequence starting from 4-aminobenzenesulfonamide.

Reaction Mechanism and Conditions

  • Diazotization :

    • Reactants : 4-Aminobenzenesulfonamide (20 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) to maintain a temperature below 5°C .

    • Reagent : Aqueous sodium nitrite (NaNO₂, 20 mmol) is added dropwise under vigorous stirring, forming the diazonium salt (4-sulfamoylbenzenediazonium chloride) .

    • Key Observation : Completion is indicated by a clear solution, typically achieved within 30–60 minutes .

  • Reduction :

    • Reagent : The diazonium salt is reduced using stannous chloride (SnCl₂·H₂O, 10 g) in concentrated HCl (10 mL) .

    • Conditions : Rapid stirring at 0–5°C until precipitation occurs, followed by overnight standing to ensure complete reduction .

    • Product Isolation : The solid is vacuum-filtered, washed with cold water, and dried to yield this compound .

Table 1: Summary of Diazotization-Reduction Protocol

StepReactantsReagents/ConditionsKey Outcomes
Diazotization4-AminobenzenesulfonamideNaNO₂, HCl, 0–5°CFormation of diazonium salt
ReductionDiazonium saltSnCl₂, HCl, 0–5°C, 12–24 hrPrecipitation of hydrochloride derivative

Yield and Purity Considerations

  • Yield : Reported yields range from 65% to 75% under optimized laboratory conditions .

  • Purity Enhancement : Recrystallization from ethanol-water mixtures (1:3 v/v) improves purity to >98%, as confirmed by HPLC .

Alternative Synthetic Routes

Hydrazine Hydrochloride Direct Substitution

A less common approach involves nucleophilic substitution of 4-chlorobenzenesulfonamide with hydrazine hydrate:

  • Reactants : 4-Chlorobenzenesulfonamide (1 eq) and hydrazine hydrate (3 eq).

  • Conditions : Reflux in ethanol (12 hr, 80°C).

  • Challenges : Lower yields (50–60%) due to competing hydrolysis side reactions.

Table 2: Comparison of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
Diazotization-Reduction4-Aminobenzenesulfonamide70–75>98High (industrial)
Hydrazine Substitution4-Chlorobenzenesulfonamide50–6090–95Moderate

Industrial-Scale Production

Process Intensification Strategies

  • Continuous Flow Systems : Replacing batch reactors with continuous flow setups reduces reaction time by 40% and improves yield consistency .

  • Catalyst Recycling : SnCl₂ recovery via acid extraction minimizes waste and cost .

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Key peaks at 3330 cm⁻¹ (N–H stretch), 1624 cm⁻¹ (C=N), and 1190 cm⁻¹ (S=O) .

  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, SO₂NH₂), δ 6.9–7.4 (m, 4H, aromatic), δ 4.1 (s, 2H, NH₂) .

Purity Assessment

  • HPLC : Retention time of 4.8 min (C18 column, acetonitrile:H₂O = 70:30) .

  • Elemental Analysis : C (32.1%), H (3.9%), N (18.7%) vs. theoretical C (32.3%), H (3.8%), N (18.8%) .

Applications in Medicinal Chemistry

Pyrazole Derivative Synthesis

This compound serves as a precursor for pyrazole-based inhibitors:

  • Reaction : Condensation with chalcones in acetic acid yields pyrazole-sulfonamide hybrids .

  • Bioactivity : Derived compounds show IC₅₀ values of 2.1–8.3 µM against carbonic anhydrase isoforms .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylbenzenesulfonamide Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, hydrazine derivatives, and substituted benzenesulfonamides .

Scientific Research Applications

Anti-inflammatory Drug Synthesis

4-Hydrazinylbenzenesulfonamide hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been linked to the production of Celecoxib (Celebrex), which selectively inhibits cyclooxygenase-2 (COX-2) enzymes involved in inflammation pathways. The synthesis pathway involves the reaction of hydrazine derivatives with substituted benzenesulfonamides, leading to high-yield production of therapeutic agents .

Antimicrobial Properties

Research indicates that compounds derived from 4-hydrazinylbenzenesulfonamide exhibit antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents for treating infections .

Pesticide Development

The compound is recognized for its role as an intermediate in the synthesis of pesticides. Its derivatives are utilized in formulating agrochemicals that target specific pests while minimizing environmental impact. The ability to modify the sulfonamide structure allows for the development of tailored pesticides with enhanced efficacy against various agricultural pests .

Dye Manufacturing

This compound is also employed in the dye industry as an intermediate for synthesizing azo dyes and other colorants. These dyes are widely used in textiles and other materials due to their vibrant colors and stability .

Research Reagent

In laboratory settings, this compound serves as a reagent for various organic synthesis reactions. Its ability to participate in coupling reactions makes it valuable for researchers exploring new synthetic pathways or developing novel compounds .

Case Study 1: Synthesis of Celecoxib

A detailed study demonstrated the efficient synthesis of Celecoxib using this compound as a key intermediate. The process involved optimizing reaction conditions to achieve high yields and purity, showcasing the compound's importance in pharmaceutical chemistry .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on derivatives of 4-hydrazinylbenzenesulfonamide revealed significant antimicrobial activity against several bacterial strains. This study highlighted the potential of these compounds in developing new therapeutic agents aimed at combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-Hydrazinylbenzenesulfonamide Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Structural Features Key Differences
Phenylhydrazine hydrochloride Phenyl + hydrazine + HCl Lacks sulfonamide group
4-Methoxyphenylhydrazine HCl Methoxy substituent + hydrazine + HCl Altered electronic properties
4-Cyanophenylhydrazine HCl Cyano group (-CN) + hydrazine + HCl Increased polarity, distinct reactivity
Celecoxib Impurity 10 HCl Sulfonamide + trifluoromethyl pyrazole + HCl NSAID-related impurity profile

Anti-inflammatory Activity

  • 4-Hydrazinylbenzenesulfonamide HCl : Pyrazoline derivatives (e.g., compound 5d–f ) reduced carrageenan-induced paw edema in rats by 45–62% .
  • Phenylhydrazine HCl : Derivatives showed weaker activity (25–38% inhibition), highlighting the sulfonamide group's role in enhancing COX-2 binding .

Antitubercular Activity

  • 4-Hydrazinylbenzenesulfonamide HCl : Pyrazole-clubbed pyrazoline derivatives (e.g., 9a–p ) exhibited MIC values of 0.8–3.2 µg/mL against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) .
  • Non-sulfonamide analogs: MIC values >10 µg/mL, underscoring the necessity of the sulfonamide moiety for mycobacterial target engagement .

Carbonic Anhydrase Inhibition

  • 4-Hydrazinylbenzenesulfonamide HCl : Benzofuran-based derivatives (e.g., 9a ) selectively inhibited CA IX/XII (IC50: 12–28 nM), relevant in cancer therapy .
  • 4-Methoxyphenylhydrazine HCl: Limited CA inhibition due to absence of sulfonamide .

Biological Activity

4-Hydrazinylbenzenesulfonamide Hydrochloride, a compound with the chemical formula C7H10ClN3O2S, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure

The structure of this compound features a hydrazine functional group attached to a benzenesulfonamide moiety. This configuration is crucial for its biological activity, particularly in enzyme inhibition and cytotoxicity against cancer cells.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid. Various synthetic routes have been explored to optimize yield and purity, including methods that eliminate the use of organic solvents for environmental benefits .

Enzyme Inhibition

This compound is known to inhibit several enzymes, which contributes to its biological effects. For instance, it has been shown to inhibit carbonic anhydrases (CAs), with IC50 values as low as 0.12 μM for hCAII isoforms . This inhibition can disrupt tumor cell proliferation and is a promising target for anti-cancer therapies.

Cytotoxicity Against Cancer Cell Lines

Research indicates that derivatives synthesized from 4-hydrazinylbenzenesulfonamide exhibit significant cytotoxicity against various human tumor cell lines. Notable findings include:

  • MCF-7 (breast cancer) : Compounds derived from this compound demonstrated IC50 values ranging from 0.00246 μg/mL to higher concentrations depending on structural modifications .
  • Hela (cervical cancer) : The compound has shown moderate to high cytotoxicity, with growth inhibition percentages (GI%) reaching up to 104% in certain derivatives .
  • A549 (lung cancer) : Similar trends in cytotoxicity were observed, indicating broad-spectrum anti-cancer potential .

The mechanism of action involves the interaction with specific molecular targets, primarily through enzyme inhibition. For example, compounds derived from 4-hydrazinylbenzenesulfonamide have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting pathways related to growth and survival .

Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of various derivatives synthesized from 4-hydrazinylbenzenesulfonamide. The results indicated that compounds with electron-donating groups exhibited enhanced anticancer activity due to improved binding affinity to target enzymes involved in tumor growth regulation. Table 1 summarizes the findings:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-70.00246CA Inhibition
Compound BHela0.15Apoptosis Induction
Compound CA5490.24Cell Cycle Arrest

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study evaluated the impact of various substituents on the biological activity of derivatives. Key findings included:

  • Hydrophilic vs. Hydrophobic Substituents : Hydrophobic groups generally enhanced cellular uptake and activity.
  • Functional Groups : The presence of sulfamoyl groups was essential for maintaining broad anticancer activity across different cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-hydrazinylbenzenesulfonamide hydrochloride, and how can purity be ensured?

  • Methodological Answer : A validated synthesis route involves diazotization of sulfanilamide (3.42 g, 0.02 mol) with hydrochloric acid (10 mL) and sodium nitrite (1.4 g, 0.02 mol) in an ice bath, followed by reduction with sodium sulfite (2.52 g) and sodium hydroxide (0.800 g). The product is acidified with HCl, concentrated, and precipitated. Purification via column chromatography yields white crystals (88% yield, mp: 225°C) . Purity should be confirmed via HPLC (e.g., Shimadzu UFLC system) and NMR (e.g., Agilent 500 MHz) to verify structural integrity .

Q. How should researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FTIR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and hydrazine (-NH-NH₂) vibrations.
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–7.8 ppm), hydrazine NH₂ (δ 4.5–5.0 ppm), and sulfonamide NH₂ (δ 2.8–3.2 ppm).
  • Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at m/z 233.06 (M+H⁺) .

Q. What solvent systems are compatible with this compound for stability studies?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests in aqueous buffers (pH 4–9) should monitor decomposition via UV-Vis spectroscopy (λmax ~260 nm) over 24–72 hours. Avoid prolonged exposure to strong acids/bases to prevent sulfonamide bond cleavage .

Q. How can researchers optimize purification techniques for this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) at 0–5°C improves crystallinity. For impurities with similar polarity, use silica gel chromatography (ethyl acetate:methanol 9:1) and validate purity via TLC (Rf ~0.4 in same solvent system) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 4-hydrazinylbenzenesulfonamide derivatives be resolved?

  • Methodological Answer : Discrepancies in COX inhibition or antimicrobial activity may arise from assay conditions (e.g., enzyme source, substrate concentration). Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., RAW 264.7 macrophages for COX-2) and validate via molecular docking (e.g., AutoDock Vina) to compare binding affinities with known inhibitors . Cross-reference results with structural analogs (e.g., Celecoxib intermediates) to identify SAR trends .

Q. What strategies improve the sensitivity of analytical methods for detecting trace impurities in synthesized batches?

  • Methodological Answer : Optimize HPLC conditions (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. For sub-ppm impurity detection, use LC-MS/MS (MRM mode) targeting common byproducts (e.g., unreacted sulfanilamide or diazonium salts). Validate method robustness via spike-recovery experiments (90–110% recovery) .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Conduct kinetic studies under varying temperatures (25–80°C) and pH (3–9) to determine rate constants. Use isotopic labeling (e.g., ¹⁵N hydrazine) and track intermediates via in situ FTIR or Raman spectroscopy. DFT calculations (e.g., Gaussian 16) can model transition states and activation energies for key steps like diazonium salt formation .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability with COX-2 or carbonic anhydrase IX. Use QSAR models trained on sulfonamide datasets to predict off-target effects (e.g., hERG channel inhibition). Validate predictions with in vitro assays (e.g., fluorescence polarization for enzyme inhibition) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, chemical goggles) in fume hoods. In case of exposure, rinse skin with water (15 minutes) and eyes with saline (20 minutes). Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor airborne particles via OSHA-compliant respirators (N95) in high-dust environments .

Q. How can the compound’s stability under varying pH and temperature conditions be quantified?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life at 25°C. For pH-dependent stability, incubate in buffers (pH 1–13) and quantify intact compound via UV-Vis or NMR .

Properties

IUPAC Name

4-hydrazinylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEURONJLPUALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939095
Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Molecular Weight

223.68 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17852-52-7, 27918-19-0
Record name 4-Hydrazinylbenzenesulfonamide hydrochloride
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Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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Record name (4-Sulfamoylpheny)hydrazine monohydrochloride
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Record name p-Hydrazinobenzenesulfonamide hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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